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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CDK12/13 inhibitor SR-4835 with
alternative compounds, focusing on the confirmation of its synthetic lethal effects. Experimental
data is presented to support the comparative analysis, along with detailed protocols for key
validation assays.

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and CDK13.[1][2][3] Its mechanism of action extends beyond simple kinase inhibition. SR-4835
functions as a "molecular glue," promoting the proteasomal degradation of Cyclin K, a key
partner of CDK12.[4][5] This degradation is dependent on the CUL4-RBX1-DDB1 E3 ligase
complex.[4] The downstream effect of this action is the suppression of genes involved in the
DNA Damage Response (DDR), creating a "BRCAness" phenotype in cancer cells.[1] This
acquired vulnerability makes cancer cells susceptible to synthetic lethality when treated with
agents that cause DNA damage, such as PARP inhibitors and platinum-based chemotherapy.

[1](21[4]

Performance Comparison of SR-4835 and
Alternatives

The efficacy of SR-4835 has been benchmarked against other CDK inhibitors in various cancer
cell lines. The following tables summarize key quantitative data from these comparative
studies.
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IC50
. IC50 (Cell
(CDK12, in ) ] )
Compound Target(s) . . Cell Line Proliferatio Reference
vitro kinase )
n
assay)
A375
SR-4835 CDK12/13 99 nM 117.5 nM [6]
(Melanoma)
Colo829
104.5 nM [6]
(Melanoma)
WM164
109.6 nM [6]
(Melanoma)
WMO983A
80.7 nM [6]
(Melanoma)
WM983B
160.5 nM [6]
(Melanoma)
CDK12/13
THZ531 174 nM - - [7]
(covalent)
NVP-2 CDK9 40.9 nM - - [7]
Flavopiridol Pan-CDK 285 nM - - [7]
CDK7
THZ1 87.2 nM - - [7]
(covalent)

Table 1: Comparative Potency of SR-4835 and Other CDK Inhibitors. This table highlights the
half-maximal inhibitory concentration (IC50) of SR-4835 against CDK12 and its anti-
proliferative effects in various melanoma cell lines, alongside the in vitro potency of other CDK
inhibitors against CDK12.
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Quantitative

Combination Cell Line Observation Reference
Synergy Data
Urothelial Synergistic effect o
SR-4835 + ) ) ) Not specified in
) ] Carcinoma (in against tumor [8]
Cisplatin ] abstract.
Vivo xenograft) growth.
] ] Specific CI
SR-4835 + PARP  Triple-Negative Promotes
S values not [1][2]
inhibitors Breast Cancer synergy. )
provided.

Table 2: Synthetic Lethal Interactions of SR-4835. This table summarizes the observed
synergistic effects of SR-4835 with DNA-damaging agents. While synergy is reported, specific
in vitro quantitative data like Combination Index (Cl) values for SR-4835 combinations are not
readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the confirmation of SR-4835's synthetic
lethality are provided below.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with SR-4835
alone or in combination with a DNA-damaging agent.

Materials:

Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC)

Complete cell culture medium

SR-4835

Synergistic agent (e.g., Olaparib or Cisplatin)

6-well plates
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Phosphate-buffered saline (PBS)

Trypsin-EDTA

Fixation solution (e.g., methanol:acetic acid, 3:1)

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

Cell Seeding: Plate a known number of single cells (typically 200-1000 cells/well) in 6-well
plates and allow them to adhere overnight.

Treatment: Treat the cells with a dose range of SR-4835, the synergistic agent, or a
combination of both. Include a vehicle-treated control.

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

Fixation: Wash the colonies with PBS and fix them with the fixation solution for 10-15
minutes.

Staining: Stain the fixed colonies with crystal violet solution for 15-30 minutes.

Washing and Drying: Gently wash the plates with water and allow them to air dry.

Colony Counting: Count the number of colonies (typically defined as a cluster of =50 cells).

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment
condition to determine the effect on cell survival.

Immunoblotting for DNA Damage Response (DDR)
Proteins

This technique is used to measure the protein levels of key DDR markers to confirm that SR-

4835 induces a "BRCAness" phenotype.

Materials:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Cell lysates from treated and untreated cells

e Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels

o Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-ATM, anti-yH2AX)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Protein Quantification: Determine the protein concentration of each cell lysate.
o SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

o Protein Transfer: Transfer the separated proteins to a membrane.

e Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at
4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane and add the chemiluminescent substrate.
e Imaging: Capture the signal using an imaging system.

e Analysis: Quantify the band intensities relative to a loading control (e.g., B-actin or GAPDH).
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RNA Sequencing (RNA-seq)

RNA-seq is employed to understand the global transcriptional changes induced by SR-4835,
particularly the downregulation of DDR genes.

Materials:

RNA extracted from treated and untreated cells

RNA quality control instrumentation (e.g., Agilent Bioanalyzer)

RNA-seq library preparation kit

Next-generation sequencing (NGS) platform

Bioinformatics software for data analysis

Procedure:

RNA Isolation and QC: Isolate total RNA from cells and assess its quality and quantity.

 Library Preparation: Prepare sequencing libraries from the RNA samples. This typically
involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter
ligation.

e Sequencing: Sequence the prepared libraries on an NGS platform.

o Data Analysis:

[e]

Perform quality control on the raw sequencing reads.

o

Align the reads to a reference genome.

[¢]

Quantify gene expression levels.

Perform differential gene expression analysis to identify genes up- or down-regulated by
SR-4835 treatment.

[¢]
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o Conduct pathway analysis to determine the biological processes affected, with a focus on
DNA repair pathways.

Visualizing the Mechanisms of SR-4835

The following diagrams illustrate the key pathways and experimental logic involved in
confirming SR-4835-induced synthetic lethality.

Caption: SR-4835 molecular glue mechanism and induction of synthetic lethality.
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Caption: Experimental workflow for confirming SR-4835-induced synthetic lethality.

Caption: Logical relationship of SR-4835-induced synthetic lethality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b15580120?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

